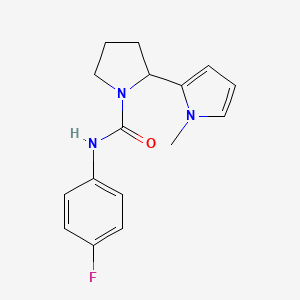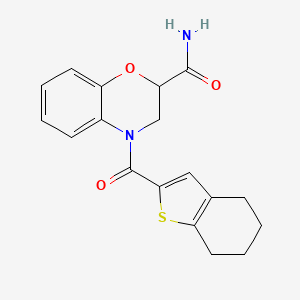
N-(4-fluorophenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorophenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide, also known as FPY, is a synthetic compound that has been extensively studied for its potential pharmacological applications. FPY is a pyrrolidine-based compound that has a unique chemical structure, making it a promising candidate for drug development.
Mechanism of Action
The exact mechanism of action of N-(4-fluorophenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide is not fully understood, but it is believed to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor. This receptor plays a crucial role in cognitive function and is implicated in the development of neurological disorders.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide has been shown to have a number of biochemical and physiological effects, including improving cognitive function and reducing inflammation in the brain. It has also been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-fluorophenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide is that it has a unique chemical structure, which makes it a promising candidate for drug development. However, one limitation is that more research needs to be done to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on N-(4-fluorophenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide. One area of focus is the development of N-(4-fluorophenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of focus is the optimization of the synthesis method to improve the yield and purity of the final product. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of N-(4-fluorophenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide.
Synthesis Methods
The synthesis of N-(4-fluorophenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide involves the reaction of 4-fluoroaniline and 2-acetylpyrrole in the presence of a reducing agent and a palladium catalyst. The resulting product is then reacted with a carbonyl compound to form the final product, N-(4-fluorophenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide.
Scientific Research Applications
N-(4-fluorophenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, neuroscience, and pharmacology. One area of research that has shown promise is the development of N-(4-fluorophenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-(4-fluorophenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O/c1-19-10-2-4-14(19)15-5-3-11-20(15)16(21)18-13-8-6-12(17)7-9-13/h2,4,6-10,15H,3,5,11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYQCTMFRSJNOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2CCCN2C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-imidazo[1,2-a]pyridin-2-ylphenyl)methyl]-N-methylacetamide](/img/structure/B7462159.png)
![N-[4-(3-methylimidazo[1,2-a]pyridin-2-yl)phenyl]methanesulfonamide](/img/structure/B7462161.png)
![1-Cyclopropyl-5-[(1-phenylpyrazol-4-yl)methylsulfanyl]tetrazole](/img/structure/B7462166.png)
![3-Methylidene-2-[2-(2-methylmorpholin-4-yl)-2-oxoethyl]isoindol-1-one](/img/structure/B7462174.png)
![2-[[5-[2-(3,4-dihydro-2H-chromen-4-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7462178.png)
![1-Benzyl-4-[[5-(3-chlorophenyl)tetrazol-2-yl]methyl]piperazine](/img/structure/B7462192.png)

![2-[[5-(2-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzonitrile](/img/structure/B7462203.png)
![5-Cyclohexyl-3-[[(4-fluorophenyl)methyl-methylamino]methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7462213.png)

![N-[4-(2-methoxyphenoxy)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B7462237.png)
![N-[4-[2-(azepan-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B7462245.png)
![3-bromo-N-[1-(furan-2-yl)ethyl]benzamide](/img/structure/B7462272.png)